molecular formula C19H19ClN2S B2509467 1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226445-97-1

1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2509467
CAS No.: 1226445-97-1
M. Wt: 342.89
InChI Key: WBJHZQMEKZUMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H19ClN2S and its molecular weight is 342.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, Ouakki et al. (2019) investigated the inhibitory action of imidazole derivatives on mild steel corrosion in a sulfuric acid medium. Their research demonstrated that these compounds offer high resistance and act as mixed-type inhibitors, with inhibition efficiencies reaching up to 96% at certain concentrations. These findings suggest the potential application of structurally similar compounds in protecting metals from corrosion in industrial settings.

Antibacterial and Antifungal Activities

Another significant application area is in the development of novel antibacterial and antifungal agents. Research by Antolini et al. (1999) on analogues of imidazole derivatives revealed that the presence of specific functional groups is crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). Such compounds could be further explored for their therapeutic potential against resistant bacterial strains.

Material Science and Surface Coatings

In the field of material science, imidazole derivatives are explored for surface coatings to protect metals. Gašparac et al. (2000) found that certain imidazole derivatives are effective corrosion inhibitors for copper, offering insights into their application in extending the life of copper-based materials and components in various industries.

Cancer Research

Imidazole derivatives also show promise in cancer research. Streciwilk et al. (2014) conducted studies on NHC–silver(I) acetate compounds derived from imidazole, showing cytotoxic activities against breast and renal cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on imidazole derivatives.

Molecular Docking and Computational Chemistry

The application of imidazole derivatives extends into computational chemistry and molecular docking, where they are used to model interactions with biological molecules. Jayasheela et al. (2018) explored the vibrational activities, electronic properties, and molecular docking of a specific imidazole derivative, highlighting its potential as an anti-Candida agent. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents.

These applications demonstrate the versatility and potential of imidazole derivatives in various scientific research fields. The ability of these compounds to inhibit corrosion, combat resistant bacteria, protect materials, and show cytotoxic activities against cancer cells underscores their importance in advancing both industrial and biomedical research.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHZQMEKZUMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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